5-Amino-3-bromopicolinonitrile
Description
Significance of Picolinonitrile Scaffolds in Modern Organic Synthesis
Picolinonitrile derivatives are a significant class of heterocyclic compounds in organic synthesis, largely due to their versatile reactivity and wide-ranging applications. The picolinonitrile framework, which consists of a pyridine (B92270) ring with a nitrile (cyano) functional group, is considered a privileged scaffold in medicinal chemistry and materials science. The cyano group is particularly useful as it can be converted into various other functional groups, such as amines, amides, carboxylic acids, and ketones, often through single-step transformations.
The electron-withdrawing nature of the nitrile group imparts distinct electronic properties to the pyridine ring, influencing its reactivity and the biological activity of its derivatives. Research has demonstrated the considerable potential of picolinonitrile derivatives in drug discovery programs. Compounds containing trisubstituted pyridine rings, often synthesized from picolinonitrile intermediates, have shown a variety of biological activities, including anti-inflammatory, antifungal, and antiviral effects. Beyond pharmaceuticals, their synthetic utility has been extended to the development of advanced materials like thermally activated delayed fluorescence emitters for organic light-emitting devices (OLEDs). The adaptability of the picolinonitrile scaffold makes it a cornerstone for creating diverse molecular architectures. mdpi.com
Overview of 5-Amino-3-bromopicolinonitrile as a Versatile Intermediate
This compound serves as a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The presence of three distinct functional groups—the amino, bromo, and cyano groups—on the pyridine core allows for sequential and site-selective reactions. This multi-functional nature enables the construction of complex molecular frameworks.
The amino group can undergo reactions such as diazotization followed by substitution, or acylation to introduce new functionalities. The bromine atom is a key functional group for participating in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the synthetic possibilities.
A known synthetic route to this compound involves the reduction of 3-Bromo-2-cyano-5-nitropyridine. lookchem.com The utility of this compound as a building block is highlighted by the diverse applications of similarly substituted pyridines in medicinal chemistry and materials science. For instance, analogous compounds are used in the development of pharmaceuticals for treating neurological disorders and inflammation.
Properties of this compound
| Property | Value |
| CAS Number | 573762-88-6 bldpharm.com |
| Molecular Formula | C₆H₄BrN₃ sigmaaldrich.com |
| Molecular Weight | 198.02 g/mol bldpharm.com |
| Predicted Boiling Point | 420.8±45.0 °C lookchem.com |
| Predicted Density | 1.80±0.1 g/cm³ lookchem.com |
| Purity | 95% - 97% lookchem.comambeed.com |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-bromopyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATMXOTXGWOWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284217 | |
| Record name | 5-Amino-3-bromo-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573762-88-6 | |
| Record name | 5-Amino-3-bromo-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573762-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-3-bromo-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Amino 3 Bromopicolinonitrile
Retrosynthetic Analysis of 5-Amino-3-bromopicolinonitrile
Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan a synthetic route by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu This process involves breaking bonds and converting functional groups in the reverse direction of a chemical reaction, known as a transform. ub.edu
For this compound, the primary disconnections involve the carbon-heteroatom bonds of the three substituents on the pyridine (B92270) ring: the C-CN bond at the 2-position, the C-Br bond at the 3-position, and the C-NH₂ bond at the 5-position.
A logical retrosynthetic pathway can be proposed as follows:
C-N Bond Disconnection: The 5-amino group can be disconnected via a C-N bond transform. This suggests a precursor molecule containing a suitable leaving group at the 5-position, such as a bromine atom. This leads to a key intermediate: 3,5-dibromo-2-picolinonitrile . The forward reaction would involve an amination, for instance, a nucleophilic aromatic substitution or a transition-metal-catalyzed amination.
C-Br Bond Disconnection: The 3-bromo substituent can be disconnected via an electrophilic bromination transform. This points to a precursor like 5-amino-2-picolinonitrile . The forward reaction would be the direct bromination of this aminopicolinonitrile derivative. The activating nature of the amino group would direct the incoming electrophile, although controlling regioselectivity can be a challenge.
C-CN Bond Disconnection: The 2-cyano (nitrile) group can be retrosynthetically transformed from an amino group via a Sandmeyer reaction. This leads to 3-bromo-2,5-diaminopyridine as a potential precursor. Alternatively, the nitrile group could be installed by the substitution of a halide, suggesting an intermediate like 2,3,5-tribromopyridine .
By repeatedly applying these transforms, the target molecule is simplified to readily available starting materials, such as 2-aminopyridine (B139424) or substituted picolines. This analysis reveals several potential synthetic routes, highlighting key reactions like halogenation, amination, and nitrile introduction that are central to the synthesis.
Classical Synthetic Routes to Picolinonitrile Derivatives
Classical synthetic methods provide the foundational strategies for constructing substituted pyridines. These routes often rely on well-established, stoichiometric reactions, although they can sometimes require harsh conditions.
The introduction of halogen and amino groups onto a pyridine ring is a cornerstone of synthesizing intermediates for compounds like this compound.
Halogenation: Pyridine is an electron-deficient heterocycle, which makes direct electrophilic substitution, such as halogenation, a challenging process that often requires high temperatures and strong acids. youtube.comnih.gov Such reactions can also result in mixtures of regioisomers. nsf.gov For instance, bromination of pyridine with bromine in oleum (B3057394) can lead to substitution at the 3- and 5-positions. youtube.com A more recent, yet conceptually classical, strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under milder conditions. nsf.govnih.govchemrxiv.org
Amination: The most common classical approach to introduce an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. Direct nitration of pyridine is often inefficient but can be achieved at the 3-position using reagents like dinitrogen pentoxide (N₂O₅). researchgate.net The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, commonly achieved with reagents like iron in acidic media or catalytic hydrogenation. For example, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron in ethanol (B145695) and hydrochloric acid. orgsyn.org
A plausible classical sequence could start with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841). orgsyn.orgheteroletters.org This intermediate could then undergo nitration at the 3-position, followed by reduction of the nitro group to achieve a diamino-bromo-pyridine scaffold.
| Reaction Type | Reagents & Conditions | Position | Notes |
| Electrophilic Bromination | Br₂ / oleum, high temperature | 3- and 5-positions | Harsh conditions, potential for isomeric mixtures. youtube.com |
| Nitration | N₂O₅ followed by NaHSO₃ | 3-position | Provides a route to 3-aminopyridines after reduction. researchgate.net |
| Nitro Group Reduction | Fe / HCl / Ethanol | N/A | Standard, high-yielding conversion of a nitro group to an amine. orgsyn.org |
| Halogenation via Zincke Imine | 1. Ring opening (amine) 2. Halogenation (NBS, NIS) 3. Ring closing (NH₄OAc) | 3-position | Mild conditions with high regioselectivity. nsf.govnih.govchemrxiv.org |
NBS: N-Bromosuccinimide; NIS: N-Iodosuccinimide
The introduction of the nitrile group is a critical step in forming picolinonitrile derivatives.
Sandmeyer Reaction: This is a versatile and widely used classical method for converting an aromatic primary amine into a variety of functional groups, including nitrile. The process involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt. This salt is then treated with a copper(I) cyanide solution to introduce the nitrile group. This method is effective for converting aminopyridines into cyanopyridines. The synthesis of 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine via a modified Sandmeyer reaction highlights the utility of diazotization on this type of substrate. heteroletters.org
Nucleophilic Substitution: A nitrile group can also be introduced by the nucleophilic displacement of a halide (typically Cl or Br) from an activated pyridine ring. The 2- and 4-positions of the pyridine ring are particularly susceptible to nucleophilic attack. Therefore, a 2-bromopicoline derivative could react with a cyanide salt, such as sodium or potassium cyanide, to yield the corresponding picolinonitrile.
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient, selective, and mild transformations that are often not possible with classical methods. mdpi.commdpi.com
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is used to form C-N bonds. It enables the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this reaction is ideal for introducing the amino group at the 5-position. For example, a 3,5-dibromopicolinonitrile (B1313590) intermediate could be selectively coupled with an ammonia (B1221849) surrogate or a protected amine at the more reactive 5-position using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., BINAP). researchgate.net This approach offers mild reaction conditions and broad functional group tolerance.
Palladium-Catalyzed Cyanation: This method serves as a modern alternative to the classical Sandmeyer or Rosenmund-von Braun reactions for introducing a nitrile group. It involves the cross-coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). This transformation provides a direct and efficient route to aryl nitriles from the corresponding aryl halides under relatively mild conditions. researchgate.net
| Reaction | Catalyst/Ligand System | Cyanide Source | Key Features |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | Ammonia or protected amine | Forms C-N bonds under mild conditions; excellent for late-stage functionalization. researchgate.net |
| Pd-Catalyzed Cyanation | Pd(dba)₂ / dppf | Zn(CN)₂ | Efficient conversion of aryl halides to nitriles; avoids stoichiometric copper salts. researchgate.net |
BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; dba: dibenzylideneacetone; dppf: 1,1'-Bis(diphenylphosphino)ferrocene
While palladium is the most widely used metal for cross-coupling, other transition metals such as copper, nickel, and iron also play a significant role in modern organic synthesis. citedrive.com
Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for cyanation reactions. The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide at elevated temperatures, is a well-established method for synthesizing aryl nitriles. Although it often requires high temperatures, modern advancements have led to milder, ligand-assisted copper-catalyzed cyanation protocols.
Nickel and Iron Catalysis: Nickel and iron catalysts are emerging as more economical and sustainable alternatives to palladium for various cross-coupling reactions. These metals can catalyze C-N and C-C bond formation and are increasingly used in the synthesis of complex heterocyclic molecules. Their unique reactivity can sometimes offer advantages in selectivity and functional group compatibility over palladium-based systems. citedrive.com The development of catalysts based on these earth-abundant metals is a key area of contemporary research in organic synthesis.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. To address this, researchers are exploring solvent-free and aqueous media-based synthetic routes for nitrogen-containing heterocyclic compounds.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. These reactions are typically carried out by grinding or heating the reactants together without any solvent. For the synthesis of related aminonitrile compounds, mechanochemical methods have been successfully employed. nih.gov While specific studies on the solvent-free synthesis of this compound are not extensively documented in publicly available literature, the principles of mechanochemistry could be applied. For instance, the amination of a precursor like 3,5-dibromopicolinonitrile could potentially be achieved under solvent-free conditions using a solid aminating agent and a suitable catalyst, facilitated by mechanical grinding or heating.
Aqueous Media Synthesis:
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The synthesis of various organic molecules in aqueous media has been a significant area of research. While challenges such as the low solubility of organic reactants exist, these can often be overcome through the use of phase-transfer catalysts, surfactants, or co-solvents. For the synthesis of this compound, an aqueous approach could involve the nucleophilic substitution of a bromine atom in a di-substituted picolinonitrile precursor with an amino group in an aqueous environment, potentially catalyzed by a water-soluble catalyst. Research into aqueous synthetic routes for related pyridine derivatives has shown promise and suggests the feasibility of this approach.
Catalysts play a pivotal role in modern organic synthesis by increasing reaction rates and selectivity. From a green chemistry standpoint, the ideal catalyst is one that is highly active, selective, and can be easily recovered and reused, thereby minimizing waste and cost.
For the synthesis of aminopyridine derivatives, various recyclable catalyst systems have been investigated. These often involve immobilizing a homogeneous catalyst onto a solid support, such as a polymer, silica, or magnetic nanoparticles. This heterogenization allows for easy separation of the catalyst from the reaction mixture by simple filtration or magnetic decantation.
The table below summarizes the potential application of green chemistry principles to the synthesis of this compound, drawing parallels from related compounds.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Advantages |
| Solvent-Free Synthesis | Mechanochemical amination of a brominated picolinonitrile precursor. | Reduced solvent waste, lower energy consumption, simplified workup. |
| Aqueous Media Synthesis | Nucleophilic amination in water, possibly with a phase-transfer catalyst. | Use of a benign solvent, improved safety, reduced environmental impact. |
| Recyclable Catalysts | Use of a solid-supported or magnetic nanoparticle-based catalyst for amination. | Catalyst reusability, reduced metal contamination in the product, lower cost. |
Optimization of Reaction Conditions and Yield
To ensure the economic viability and efficiency of any chemical process, the optimization of reaction conditions is paramount. Key parameters that are typically investigated include temperature, pressure, and the concentration of reagents and catalysts.
Temperature:
Reaction temperature is a critical parameter that can significantly influence the rate of reaction and the formation of byproducts. For the synthesis of this compound, the optimal temperature for the amination step would need to be carefully determined. A temperature that is too low may result in a slow reaction rate, while an excessively high temperature could lead to decomposition of the starting materials or products, or the formation of unwanted side products.
For instance, in a typical nucleophilic aromatic substitution reaction to introduce the amino group, a systematic study would involve running the reaction at various temperatures (e.g., from room temperature to the boiling point of the solvent) and analyzing the product mixture at different time points to determine the temperature at which the desired product is formed in the highest yield with the fewest impurities.
Pressure:
Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or where a change in volume occurs. If ammonia gas is used as the aminating agent, the pressure of the system would directly affect its concentration in the reaction mixture and, consequently, the reaction rate. In such cases, conducting the reaction in a sealed vessel at elevated pressure could be beneficial. However, the use of high pressure requires specialized equipment and safety precautions. A detailed optimization study would be necessary to balance the benefits of increased reaction rate against the associated costs and safety considerations.
Reagent Concentration:
The stoichiometry of the reactants is a fundamental aspect of reaction optimization. In the synthesis of this compound, the molar ratio of the aminating agent to the brominated precursor would need to be optimized. Using a large excess of the aminating agent might drive the reaction to completion more quickly but could also lead to difficulties in product purification and increased costs. A systematic study varying the molar equivalents of the aminating agent would be conducted to find the optimal balance between reaction efficiency and material usage.
Catalyst Concentration:
The concentration, or loading, of the catalyst is another critical parameter to optimize. A higher catalyst loading will generally lead to a faster reaction rate, but catalysts are often expensive, and higher concentrations can sometimes lead to undesirable side reactions. The goal is to find the minimum amount of catalyst required to achieve a high yield of the desired product in a reasonable timeframe. This is typically done by running a series of experiments with varying catalyst concentrations while keeping all other parameters constant. The results would be analyzed to determine the point at which increasing the catalyst concentration no longer provides a significant benefit in terms of yield or reaction time.
The following table presents a hypothetical optimization study for the synthesis of this compound, illustrating the type of data that would be collected.
| Experiment | Temperature (°C) | Pressure (atm) | Reagent Ratio (Amine:Precursor) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 80 | 1 | 1.2 : 1 | 1 | 65 |
| 2 | 100 | 1 | 1.2 : 1 | 1 | 78 |
| 3 | 120 | 1 | 1.2 : 1 | 1 | 75 (decomposition observed) |
| 4 | 100 | 5 | 1.2 : 1 | 1 | 85 |
| 5 | 100 | 1 | 1.5 : 1 | 1 | 82 |
| 6 | 100 | 1 | 1.2 : 1 | 0.5 | 70 |
| 7 | 100 | 5 | 1.5 : 1 | 0.5 | 88 |
Through systematic studies of these parameters, a robust and efficient process for the synthesis of this compound can be developed, adhering to the principles of green chemistry and process optimization.
Derivatization and Functionalization Strategies of 5 Amino 3 Bromopicolinonitrile
Modifications at the Amino Group
The primary amino group at the 5-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, and the formation of urea (B33335) and amide derivatives, enabling the introduction of a wide array of functional groups.
Acylation and Sulfonylation Reactions
The amino group of 5-amino-3-bromopicolinonitrile can be readily acylated or sulfonylated using corresponding acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. Acylation introduces a carbonyl group, forming an amide linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Sulfonylation introduces a sulfonyl group, yielding a sulfonamide, which is a common functional group in various therapeutic agents.
While specific examples for this compound are not extensively detailed in the reviewed literature, the reactivity is analogous to other aminopyridines. For instance, related aminopyridine compounds are known to undergo these transformations efficiently.
Table 1: Representative Acylation and Sulfonylation Reactions of Aminopyridines This table is illustrative of typical reactions for aminopyridines, as specific data for this compound is limited in the provided search results.
| Reagent | Conditions | Product Type |
|---|---|---|
| Acetyl Chloride | Pyridine, 0°C to rt | N-acetyl-aminopyridine derivative |
| Benzoyl Chloride | Pyridine, DCM, rt | N-benzoyl-aminopyridine derivative |
| p-Toluenesulfonyl Chloride | Pyridine, 0°C to rt | N-(p-tolylsulfonyl)-aminopyridine derivative |
| Methanesulfonyl Chloride | Triethylamine, DCM, 0°C to rt | N-mesyl-aminopyridine derivative |
Reductive Amination and Alkylation
Reductive amination is a powerful method for N-alkylation, involving the reaction of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. harvard.eduacs.org This method avoids the overalkylation often seen with direct alkylation using alkyl halides. harvard.edu Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride, which selectively reduce the iminium ion in the presence of the carbonyl precursor. harvard.edursc.org
Studies on related aminopyridines have shown that this transformation is effective for a variety of carbonyl substrates, including both aromatic and aliphatic aldehydes and ketones. nih.gov For example, reductive amination of 4-bromo-3-aminopyridine with various aldehydes proceeds in good yields. nih.gov The use of a Lewis acid like TMSOTf can facilitate imine formation, especially for less nucleophilic amines. nih.gov
Direct alkylation with alkyl halides is another route, though it can be less selective.
Table 2: Reductive Amination of Halogenated Aminopyridines Data based on analogous compounds as specific examples for this compound are not detailed in the provided search results.
| Amine Substrate | Carbonyl Compound | Reducing Agent/Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Bromo-3-aminopyridine | Benzaldehyde | NaBH(OAc)₃, TFA, DCE | N-Benzyl-4-bromo-3-aminopyridine | 91% nih.gov |
| 4-Bromo-3-aminopyridine | Cyclohexanone | NaBH(OAc)₃, TFA, DCE | N-Cyclohexyl-4-bromo-3-aminopyridine | 75% nih.gov |
| 2-Aminopyridine (B139424) | Benzaldehyde | 2-Propanol, Organocatalyst | N-Benzyl-2-aminopyridine | 63% acs.org |
Formation of Urea and Amide Derivatives
The synthesis of urea derivatives from this compound can be achieved by reacting it with isocyanates or isothiocyanates. nih.gov This reaction is fundamental in medicinal chemistry for creating molecules with hydrogen-bonding capabilities that can interact with biological targets. nih.gov The synthesis of unsymmetrical ureas is a common strategy in drug design. organic-chemistry.orgresearchgate.net
Amide derivatives are formed through the coupling of the amino group with carboxylic acids. This reaction typically requires activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. nih.gov This method is broadly applicable to a range of carboxylic acids, including those with complex functional groups. nih.govorganic-chemistry.org
Table 3: Synthesis of Urea and Amide Derivatives from Amines This table is illustrative of general methods, as specific data for this compound is limited in the provided search results.
| Derivative Type | Reagents | Conditions | Product |
|---|---|---|---|
| Urea | Aryl isocyanate | Anhydrous solvent (e.g., THF, DCM) | N,N'-disubstituted urea nih.gov |
| Thiourea (B124793) | Aryl isothiocyanate | Anhydrous solvent (e.g., THF, DCM) | N,N'-disubstituted thiourea nih.gov |
| Amide | Carboxylic acid, EDC, HOBt, DIPEA | Acetonitrile or DMF | N-acylated amide nih.gov |
Functionalization at the Bromo Position
The bromo substituent at the 3-position is a versatile handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Introduction of Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are the premier methods for forming C-C bonds at the bromo position. The Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, is widely used for creating biaryl structures. rsc.orgorganic-chemistry.org The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the aryl bromide with a terminal alkyne. nih.govnih.gov
Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has demonstrated high yields using a Pd(CF₃COO)₂/PPh₃/CuI catalyst system. scirp.orgscirp.org These reactions are tolerant of different functional groups on both the alkyne and the pyridine ring. scirp.orgscirp.org Similarly, the chloro-analog of the title compound is known to undergo Suzuki coupling, suggesting the bromo-derivative would be an excellent substrate as well. organic-chemistry.org
Table 4: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives
| Substrate | Alkyne Partner | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C, 3h | 3-(Phenylethynyl)-2-aminopyridine | 96% scirp.org |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C, 3h | 5-Methyl-3-(phenylethynyl)-2-aminopyridine | 93% scirp.org |
| 2-Amino-3-bromo-5-chloropyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N, DMF, 100°C, 3h | 5-Chloro-3-(p-tolylethynyl)-2-aminopyridine | 90% scirp.org |
Introduction of Heteroatom Substituents
The bromo group can be replaced by various heteroatom nucleophiles, such as amines, alcohols, or thiols. The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org This reaction is highly versatile and compatible with a wide range of amines and aryl halides. wikipedia.org The chloro-analog of the title compound is noted to be a suitable substrate for Buchwald-Hartwig amination.
Table 5: Representative Heteroatom Substitution Reactions This table is illustrative of general methods for halo-pyridines, as specific data for this compound is limited in the provided search results.
| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaO'Bu) | N-Aryl/heteroaryl amine derivative wikipedia.orglibretexts.org |
| O-Arylation (Ullmann-type) | Alcohol/Phenol | Cu catalyst, Base (e.g., K₂CO₃), High temperature | Aryl ether derivative |
| S-Arylation | Thiol | Pd or Cu catalyst, Base | Aryl thioether derivative |
| SₙAr | Sodium Methoxide | MeOH, heat | 3-Methoxy-picolinonitrile derivative |
Transformation of the Nitrile Group to Carboxylic Acid and Derivatives
The nitrile group (-C≡N) in this compound is a key functional handle that can be readily converted into a carboxylic acid or its derivatives, such as amides. This transformation is typically achieved through hydrolysis under acidic or basic conditions. libretexts.orglibretexts.org
The hydrolysis process generally occurs in two stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com By controlling the reaction conditions, it is often possible to isolate the intermediate amide. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and heat, the nitrile group undergoes hydrolysis to form a carboxylic acid. libretexts.orggoogle.com The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and following a series of proton transfers and tautomerization, an amide intermediate is formed. libretexts.orgchemistrysteps.com Continued heating in the acidic medium leads to the hydrolysis of this amide to the corresponding carboxylic acid, 5-amino-3-bromopicolinic acid. libretexts.org
Base-Catalyzed Hydrolysis: Alternatively, treatment with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), at elevated temperatures can also effect the hydrolysis. chemistrysteps.comgoogle.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to yield an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under these basic conditions to yield the carboxylate salt, which upon acidic workup gives the final carboxylic acid. chemistrysteps.com The conversion to the carboxylic acid under strong base conditions may require reaction times of 8 to 48 hours at temperatures between 75°C and 150°C. google.com
The table below summarizes typical conditions for the transformation of the nitrile group.
| Transformation | Reagents & Conditions | Product |
| Nitrile to Carboxylic Acid | Strong aqueous acid (e.g., H₂SO₄, HCl), heat. libretexts.orggoogle.com | 5-Amino-3-bromopicolinic acid |
| Nitrile to Carboxylic Acid | Strong aqueous base (e.g., NaOH, KOH), heat, followed by acid workup. google.com | 5-Amino-3-bromopicolinic acid |
| Nitrile to Amide | Controlled acid or base hydrolysis (milder conditions, shorter reaction times). libretexts.org | 5-Amino-3-bromopicolinamide |
Synthesis of Polyfunctionalized this compound Derivatives
The synthesis of polyfunctionalized derivatives involves modifying the starting molecule at its other reactive sites, namely the bromine atom and the amino group. The pyridine ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen heteroatom and the nitrile group. uoanbar.edu.iqgcwgandhinagar.com However, the bromine atom serves as an excellent handle for cross-coupling reactions, and the amino group can undergo a variety of transformations.
Functionalization via Cross-Coupling Reactions: The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents at this position. For instance, reacting this compound with a substituted phenylboronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) can yield 5-amino-3-aryl-picolinonitrile derivatives. nih.gov
The table below details research findings on the Suzuki coupling of a related bromopicolinonitrile. nih.gov
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst / Base | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Amino-3-phenylpicolinonitrile |
| This compound | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Amino-3-(4-chlorophenyl)picolinonitrile |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Amino-3-(4-methylphenyl)picolinonitrile |
Functionalization of the Amino Group: The amino group at the C5 position is nucleophilic and can be functionalized through various reactions, including acylation, sulfonylation, and alkylation. Acylation with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. This creates a more complex, polyfunctionalized molecule where both the C3 and C5 positions have been modified. For example, a Suzuki coupling could first be performed to introduce an aryl group at C3, followed by acylation of the C5-amino group to further elaborate the structure. The reactivity of aminopyridines is well-established, providing a roadmap for such transformations. gcwgandhinagar.com
By combining these strategies, a wide array of polyfunctionalized derivatives can be accessed. A synthetic sequence might involve:
A Suzuki coupling at the C3 position to replace the bromine with an aryl group.
Subsequent hydrolysis of the nitrile at C2 to a carboxylic acid.
Finally, acylation or alkylation of the amino group at C5.
This step-wise modification of the different functional groups highlights the utility of this compound as a versatile platform for constructing complex, highly substituted pyridine-based molecules.
Advanced Spectroscopic and Computational Analyses of 5 Amino 3 Bromopicolinonitrile
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are fundamental in the verification and analysis of newly synthesized chemical entities like 5-Amino-3-bromopicolinonitrile. These techniques provide detailed information about the compound's atomic connectivity, molecular weight, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds. nih.govd-nb.info For picolinonitrile derivatives, ¹H-NMR and ¹³C-NMR spectra provide definitive information about the arrangement of hydrogen and carbon atoms. rsc.org In a typical analysis, the chemical shifts in the ¹H-NMR spectrum would confirm the presence of protons on the pyridine (B92270) ring and the amino group. For instance, in the closely related compound 3-Amino-5-bromopicolinonitrile , the aromatic protons appear at specific chemical shifts (ppm), and the amino protons (NH₂) would also be visible. sigmaaldrich.com Similarly, the ¹³C-NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbon of the nitrile group (C≡N). nih.gov The comparison of experimental NMR data with calculated values from computational models often shows good agreement. nih.govresearchgate.net
Table 1: Illustrative NMR Data for Picolinonitrile Derivatives
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) Range |
| ¹H | Aromatic Protons (Pyridine Ring) | δ = 7.0 - 9.0 |
| ¹H | Amino Protons (-NH₂) | Variable, depends on solvent and concentration |
| ¹³C | Aromatic Carbons | δ = 110 - 160 |
| ¹³C | Nitrile Carbon (-C≡N) | δ = 115 - 125 |
| ¹³C | Amidine Carbon (if derivatized) | δ ≈ 165 |
Note: This table provides expected ranges based on typical picolinonitrile structures. nih.gov Actual values for this compound would require experimental measurement.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to assess its purity. rsc.org The technique provides a mass-to-charge ratio (m/z) that corresponds to the compound's molecular ion, confirming its elemental composition, C₆H₄BrN₃. sigmaaldrich.comkeyorganics.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the molecular formula. Predicted mass spectrometry data for the related isomer, 3-amino-5-bromopicolinonitrile , shows expected adducts that are used for identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for 3-amino-5-bromopicolinonitrile (Isomer)
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
| [M+K]⁺ | 235.92202 |
Data sourced from PubChem for the isomeric compound 3-amino-5-bromopicolinonitrile. uni.lu M represents the parent molecule.
Chromatographic Methods (HPLC, GC-MS) for Purity and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. jpmsonline.com HPLC is widely used for the analysis of amino compounds. sigmaaldrich.com Thin-layer chromatography (TLC) is often used for real-time reaction monitoring during the synthesis of picolinonitrile derivatives. rsc.org GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying components in a mixture. nih.govchromatographyonline.com The polar nature of amino-containing compounds often requires a derivatization step to increase their volatility for GC analysis. sigmaaldrich.com
Theoretical and Computational Chemistry Investigations
Alongside experimental techniques, theoretical and computational methods provide deep insights into the molecular properties of this compound that may be difficult to probe experimentally.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are frequently used to investigate the structural, electronic, and spectral properties of picolinonitrile derivatives. rsc.orgnih.gov Methods like DFT at the B3LYP level are employed to optimize the geometry of the molecule, predicting bond lengths and angles. researchgate.net These computational studies can also calculate theoretical NMR chemical shifts, which can then be compared with experimental data for structural validation. nih.gov Furthermore, analysis of the electronic structure helps in understanding the molecule's reactivity, including the influence of the electron-withdrawing nitrile group on the pyridine ring.
Molecular Docking and Simulation Studies for Interaction Analysis
Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. In the context of drug discovery, these methods are instrumental in identifying potential therapeutic candidates and elucidating their mechanism of action at a molecular level.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the general approach for analogous picolinonitrile derivatives provides a clear blueprint for how such analyses would be conducted. For instance, studies on other picolinonitrile-based compounds as inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β) have demonstrated the utility of this approach. acs.org
A typical molecular docking workflow for this compound would involve the following steps:
Target Identification and Preparation: A biologically relevant protein target would be selected. This choice would be guided by the therapeutic area of interest, such as oncology or neurodegenerative diseases. The three-dimensional crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose.
The insights gained from such a study would be crucial for understanding the potential biological activity of this compound. For example, the amino and bromo substituents on the picolinonitrile ring would be analyzed for their role in forming key interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the protein's active site. The nitrile group can also act as a hydrogen bond acceptor. sci-hub.se
Molecular dynamics (MD) simulations could further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time in a solvated environment. This would provide a more realistic representation of the binding event and help to assess the stability of the predicted interactions.
Prediction of Reactivity and Selectivity via Computational Models
Computational models are invaluable for predicting the chemical reactivity and selectivity of molecules, thereby guiding synthetic efforts and providing insights into their potential metabolic fate. For this compound, methods based on Density Functional Theory (DFT) would be particularly informative.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons, highlighting sites prone to nucleophilic attack.
By calculating the HOMO-LUMO gap, one can infer the kinetic stability of the molecule. A larger gap generally implies higher stability.
Fukui Function Analysis: This method provides a more detailed picture of local reactivity by identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, a Fukui analysis could predict the regioselectivity of various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. Computational modeling using Fukui function analysis has been suggested for predicting reactive sites in similar picolinonitrile derivatives.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) are indicative of electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atom of the nitrile group and the amino group, and potentially modulated electron density on the pyridine ring due to the inductive and resonance effects of the substituents.
These computational predictions of reactivity and selectivity are essential for designing efficient synthetic routes to more complex molecules derived from this compound and for anticipating its behavior in biological systems.
Research Applications of 5 Amino 3 Bromopicolinonitrile in Chemical Sciences
Role as a Key Building Block in Complex Organic Synthesis
In the realm of organic synthesis, 5-Amino-3-bromopicolinonitrile serves as a valuable heterocyclic building block. sigmaaldrich.combldpharm.com Its utility stems from the distinct reactivity of its functional groups, which can be selectively targeted to construct intricate molecular architectures. The pyridine (B92270) core, combined with strategically placed reactive sites, makes it an important intermediate for chemists. bldpharm.comnbinno.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 573675-27-1 | sigmaaldrich.comnih.gov |
| Molecular Formula | C₆H₄BrN₃ | sigmaaldrich.comnih.gov |
| Molecular Weight | 198.02 g/mol | sigmaaldrich.comnih.gov |
| IUPAC Name | 3-amino-5-bromopyridine-2-carbonitrile | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
The structure of this compound is pre-configured for the synthesis of advanced, often fused, heterocyclic systems. The amino group (at position 5) can act as a nucleophile, while the nitrile group (at position 2) can undergo cyclization or hydrolysis. The bromine atom (at position 3) is a key handle for transition metal-catalyzed cross-coupling reactions.
Researchers utilize these reactive sites to build polycyclic systems. For instance, the amino group can be acylated and then cyclized with a neighboring group, or it can be used as a starting point for building an entirely new ring fused to the pyridine core. The nitrile group can participate in reactions to form other heterocycles like tetrazoles or can be reduced to an aminomethyl group for further elaboration. This versatility makes it a precursor for creating novel molecular scaffolds, a critical endeavor in synthetic chemistry. nih.govmdpi.com
The bromine atom on the pyridine ring is the most significant feature for the construction of polyaromatic frameworks. As a bromo-aromatic compound, this compound is an ideal substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki and Stille cross-coupling reactions.
In a typical Suzuki coupling reaction, the bromine atom can be reacted with an aryl boronic acid in the presence of a palladium catalyst. This process replaces the bromine with a new aryl group, effectively "stitching" two aromatic rings together. By selecting different aryl boronic acids, chemists can systematically build larger, conjugated polyaromatic systems. The inherent aromaticity of the picolinonitrile core itself contributes to the final polyaromatic structure. This methodological approach is fundamental to creating molecules with specific electronic or photophysical properties.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| Bromine (C3) | Suzuki Coupling | Biaryl compounds, Polyaromatics |
| Buchwald-Hartwig Amination | N-Aryl amines | |
| Sonogashira Coupling | Aryl alkynes | |
| Amino (C5) | Acylation / Cyclization | Fused heterocycles (e.g., pyridopyrimidines) |
| Diazotization | Pyridyl halides/ethers | |
| Nitrile (C2) | Hydrolysis | Picolinamide, Picolinic acid |
| Reduction | Aminomethylpyridine |
Intermediacy in Medicinal Chemistry Research
The structural motifs present in this compound are frequently found in biologically active molecules. Consequently, it serves as a valuable intermediate in the discovery and synthesis of new potential therapeutic agents. nbinno.com
Picolinonitrile derivatives are recognized as important scaffolds in drug discovery. nbinno.com this compound provides a ready-made template that can be systematically and diversely modified. In drug discovery programs, chemists often synthesize large libraries of related compounds to explore the structure-activity relationship (SAR) of a particular molecular scaffold.
Starting from this compound, the bromine atom can be replaced with a multitude of different chemical groups using palladium-catalyzed coupling reactions, allowing for a fine-tuning of the molecule's properties to enhance its interaction with a biological target. The amino group provides a convenient point for attaching other fragments or for altering the molecule's solubility and hydrogen-bonding capabilities. This makes it a useful precursor for generating novel chemical entities for screening in drug discovery campaigns. ekb.eg
In a research context, this compound is used in the rational design of molecules that can modulate the function of enzymes and receptors. The substituted pyridine core can act as a bioisostere for other aromatic rings, while the nitrile and amino groups can form key hydrogen bonds or other interactions within the binding site of a protein.
For example, the development of adenosine kinase inhibitors has utilized aminopyridine-based structures that are elaborated into more complex fused systems like pyrido[2,3-d]pyrimidines. nih.gov The general strategy involves using the aminopyridine core to correctly orient functional groups that interact with the target enzyme. The bromine atom on a precursor like this compound would allow medicinal chemists to probe different regions of an enzyme's active site by introducing various substituents, aiding in the optimization of potency and selectivity. nih.gov
Utility in Materials Science Research
The application of heterocyclic building blocks is not limited to medicine; it extends into the field of materials science. bldpharm.com The properties of this compound make it a molecule of interest for the synthesis of novel organic materials. Related amino-bromo-nitro-pyridines have been investigated for their potential in creating conductive polymers and organic electronics. chemimpex.comguidechem.com
The rigid, planar structure of the pyridine ring, combined with its electron-deficient nature, is a desirable characteristic for organic electronic materials. The nitrile group can act as a ligand, capable of coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. Furthermore, the bromo and amino groups serve as reactive handles to incorporate the molecule into larger polymeric structures. These polymers could be designed to have specific conductive, optical, or thermal properties, making the precursor valuable in the ongoing search for new functional materials. bldpharm.com
Development of Functional Polymers
The unique trifunctional nature of this compound, possessing amino, bromo, and cyano moieties, presents significant potential for its use as a monomer in the synthesis of functional polymers. The amino group can readily participate in polymerization reactions, such as polycondensation and polyaddition, to form a variety of polymer backbones. For instance, it can react with diacyl chlorides, diisocyanates, or epoxides to yield polyamides, polyureas, and epoxy resins, respectively.
Furthermore, the bromine and nitrile functionalities can be leveraged for post-polymerization modification, allowing for the introduction of a wide range of chemical groups to tailor the polymer's properties. The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility allows for the creation of polymers with specific functionalities for applications in areas such as specialty coatings, adhesives, and high-performance materials. While direct studies on the polymerization of this compound are not extensively documented, the principles of polymer chemistry strongly suggest its utility in creating novel polymeric structures.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer | Resulting Polymer | Potential Functional Groups |
| Polycondensation | Diacyl chloride | Polyamide | Bromo, Cyano |
| Polyaddition | Diisocyanate | Polyurea | Bromo, Cyano |
| Polyaddition | Diepoxide | Epoxy Resin | Bromo, Cyano, Hydroxyl |
Application in Nanomaterial Synthesis
In the field of nanomaterial synthesis, this compound can serve as a versatile ligand for the surface functionalization of nanoparticles or as a precursor for the synthesis of nitrogen-containing carbon nanomaterials. The pyridine nitrogen and the amino group can coordinate with metal ions, making it a potential capping agent to control the size and stability of metal nanoparticles during their synthesis. The presence of the bromine atom offers a site for further chemical modification on the nanoparticle surface, enabling the attachment of other functional molecules.
Moreover, the high nitrogen content of this compound makes it an attractive precursor for the synthesis of nitrogen-doped carbon quantum dots (N-CQDs) or graphene-like materials through pyrolysis or hydrothermal carbonization. Nitrogen doping is a well-established strategy to enhance the photoluminescent and electronic properties of carbon-based nanomaterials, opening up applications in bioimaging, sensing, and catalysis. The specific contribution of the bromine and nitrile groups in such synthesis would be an interesting area for further research.
Precursors for Optoelectronic Materials Research (e.g., OLEDs)
The picolinonitrile scaffold is a component of interest in the design of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs). Pyridine-based materials are known for their electron-transporting properties, and the introduction of amino and bromo substituents can modulate the electronic and photophysical characteristics of the molecule. The amino group can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) energy level, while the nitrile and pyridine ring are electron-withdrawing, affecting the lowest unoccupied molecular orbital (LUMO) energy level.
By tuning the HOMO-LUMO gap, it is possible to design materials with specific emission colors. While this compound itself may not be the final emissive material, it can serve as a crucial intermediate in the synthesis of more complex molecules for OLEDs. The bromo- and amino- functionalities provide reactive handles for introducing larger conjugated systems through cross-coupling reactions, a common strategy in the development of novel organic semiconductors. Research into cyanopyridine derivatives has shown their potential in creating fluorescent materials for optoelectronic applications researchgate.net.
Table 2: Potential Optoelectronic Properties and Roles of this compound Derivatives
| Property | Influencing Functional Group(s) | Potential Role in OLEDs |
| Electron Transport | Pyridine ring, Nitrile group | Electron Transport Layer (ETL) |
| Emission Color | Amino group, Extended conjugation | Emitter (as part of a larger molecule) |
| Charge Injection | Amino group | Hole Injection Layer (HIL) modification |
Contribution to Agrochemical Research Intermediates
One of the more established areas of application for aminopyridine derivatives is in agrochemical research and development. These compounds often serve as key intermediates in the synthesis of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of biologically active molecules. The amino group can be a site for the introduction of various pharmacophores, while the bromine atom can be used in cross-coupling reactions to build more complex molecular architectures.
For example, the synthesis of novel pyridine-based agrochemicals often involves the functionalization of the pyridine ring at multiple positions. The presence of readily modifiable groups, such as the amino and bromo groups in this compound, provides a strategic advantage in the multi-step synthesis of these complex molecules. Patents in the field of agrochemicals frequently cite substituted aminopyridines as starting materials or key intermediates for new active ingredients. For instance, 2-Amino-5-bromopyridine (B118841) and its derivatives are recognized as important pharmaceutical and chemical intermediates researchgate.net.
Applications in Catalysis Research
In the realm of catalysis, the structural features of this compound suggest its potential use as a ligand in coordination chemistry and as an organocatalyst. The pyridine nitrogen and the exocyclic amino group can act as a bidentate ligand, coordinating to a metal center to form a stable complex. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by the presence of the electron-withdrawing bromine and nitrile groups.
Such metal complexes could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. Furthermore, the basic nature of the amino group and the pyridine nitrogen allows for the possibility of this compound to function as an organocatalyst in reactions that are promoted by bases. The catalytic reduction of nitrile derivatives has been an area of active research researchgate.net. While specific catalytic applications of this particular molecule are yet to be widely reported, its structure is analogous to other pyridine-based ligands that have shown significant utility in catalysis.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 5-Amino-3-bromopicolinonitrile, and how do they resolve structural ambiguities?
Answer:
- NMR Spectroscopy : - and -NMR are critical for confirming the positions of the amino (-NH), bromine, and cyano (-CN) groups. The SMILES code (N#CC1=NC=C(Br)C=C1N) suggests distinct aromatic proton splitting patterns, with deshielding effects from the electron-withdrawing cyano group .
- IR Spectroscopy : The cyano group’s stretching vibration (~2200 cm) and amino N-H stretches (~3300-3500 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 198.02 (M) validate molecular weight. Purity discrepancies (97% stated) may introduce additional peaks from impurities like unreacted precursors .
Advanced: How does bromine in this compound influence its reactivity in cross-coupling reactions compared to fluoro or chloro analogs?
Answer:
Bromine’s lower electronegativity and larger atomic radius enhance its suitability as a leaving group in Suzuki or Ullmann couplings. Comparative studies with 3-Bromo-5-fluoropicolinonitrile ( ) show fluorine’s strong electron-withdrawing effects reduce nucleophilic substitution rates. Bromine’s polarizability also stabilizes transition states, leading to higher yields in palladium-catalyzed reactions. Kinetic studies using Hammett parameters can quantify these electronic effects .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Storage : Protect from light at 2–8°C to prevent degradation .
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to toxicity (H301, LD data recommended for further validation).
- First Aid : For inhalation, move to fresh air; for ingestion, seek immediate medical attention (P301+P310) .
Advanced: What synthetic routes optimize this compound yield while minimizing side reactions?
Answer:
- Stepwise Bromination : Direct bromination of 5-aminopicolinonitrile using NBS (N-bromosuccinimide) under radical conditions avoids over-bromination.
- Protection-Deprotection : Temporarily protecting the amino group (e.g., with Boc anhydride) prevents unwanted electrophilic substitution. Yields >80% are achievable with stoichiometric control, contrasting with uncontrolled bromination in analogs like 3,5-dibromopicolinonitrile ( ) .
Basic: How can researchers validate the purity of this compound, and what impurities are common?
Answer:
- HPLC/GC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities like residual 3-bromopicolinonitrile or dehalogenated byproducts.
- Melting Point : Deviation from the expected range (e.g., 162–166°C for analogs in ) indicates contamination.
- Common Impurities : Unreacted 5-aminopicolinonitrile or di-brominated derivatives due to excess Br .
Advanced: How do electronic effects of the amino and cyano groups direct nucleophilic aromatic substitution in this compound?
Answer:
The cyano group (-CN) is a strong meta-directing, electron-withdrawing group, while the amino group (-NH) is ortho/para-directing and electron-donating. DFT calculations show competing effects: -CN dominates, directing nucleophiles to the meta position relative to itself (C5). Experimental validation via X-ray crystallography of substitution products (e.g., 5-Amino-3-azidopicolinonitrile) confirms regioselectivity .
Basic: How do physical properties of this compound differ from its chloro or fluoro analogs?
Answer:
- Molecular Weight : Bromine (79.9 g/mol) increases MW vs. Cl (35.45 g/mol) or F (19 g/mol).
- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve brominated derivatives more readily than fluorinated analogs due to bromine’s polarizability.
- Melting Points : Higher for brominated compounds (e.g., 162–166°C for 5-Bromophthalide in ) compared to fluoro analogs .
Advanced: Can computational modeling predict this compound’s reactivity in heterocyclic synthesis?
Answer:
Yes. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, LUMO localization near the bromine atom predicts susceptibility to nucleophilic attack. MD simulations of transition states in SNAr reactions align with experimental kinetics for analogs like 5-Amino-3-(trifluoromethyl)picolinonitrile ( ). Machine learning models trained on halogenated pyridines further refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
